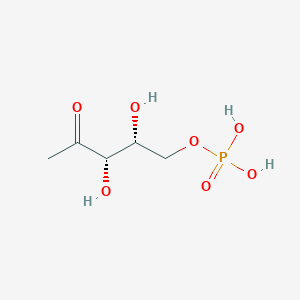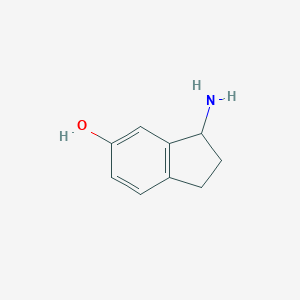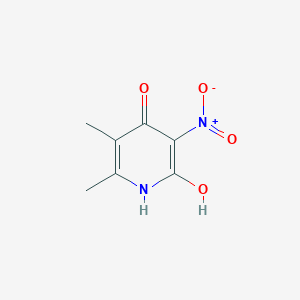
4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one” belongs to the class of nitropyridinone compounds, which are known for their diverse chemical properties and potential applications in various fields of chemistry and pharmacology. These compounds, including variations like 3-hydroxypyridin-2-one derivatives, have been studied for their metal chelation properties, interaction with enzymes, and potential as drug candidates due to their unique structural features and biological activities.
Synthesis Analysis
The synthesis of related nitropyridinone compounds often involves multi-step chemical reactions, including nitration, alkylation, and condensation processes. For example, the synthesis of similar compounds has been improved by ultrasound-assisted methods, which offer advantages such as reduced reaction times and the use of renewable solvents, yielding significant improvements in solubility and chemical reactivity (Machado et al., 2013).
Molecular Structure Analysis
The molecular structure of nitropyridinones, including “4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one,” can be characterized by spectroscopic methods such as FT-IR, FT-Raman, and NMR. These studies reveal details about the molecule's geometry, conformational stability, and electronic properties, including vibrational modes and electron density distributions (Karnan, Balachandran, & Murugan, 2012).
Chemical Reactions and Properties
Nitropyridinone derivatives engage in a variety of chemical reactions, reflecting their rich chemical properties. These include reactions with amines to form amine salts, exhibiting different chemical behaviors based on their nitro and amino substitutions, which affect their reactivity and interaction with biological molecules. Their chemical versatility is further demonstrated by their ability to undergo transformations under different conditions, leading to a wide range of chemical structures with varied biological activities (Singh et al., 2003).
Wissenschaftliche Forschungsanwendungen
Ultrasound-assisted Solubility Enhancement
The use of ultrasound irradiation has been explored as a method to enhance the solubility of drug-like compounds, including 4-hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one. This approach involves the preparation of amine salts of the compound to overcome its low aqueous solubility, a common issue in medicinal chemistry. Ultrasound irradiation significantly reduces reaction times and uses ethanol, a renewable solvent, resulting in high yield salts of the molecule. This method offers a novel template for improving solubility of poorly soluble compounds, potentially benefiting drug formulation and delivery (Machado et al., 2013).
Conformational Stability and Spectroscopic Studies
Studies have also been conducted on the conformational stability, vibrational spectral analyses, and molecular properties of similar nitropyridine derivatives. Through density functional theory (DFT) and scaled quantum mechanical (SQM) methods, insights into molecular stability, bond strength, and charge transfer within the molecules have been gained. These analyses provide valuable information on the electronic structure and reactivity of nitropyridines, aiding in the design of new compounds with desired chemical properties (Balachandran, Lakshmi, & Janaki, 2012).
Molecular Complexation for Nonlinear Optics
Research into the molecular complexation of nitropyridines with various substituents has shown potential in creating materials for nonlinear optical (NLO) applications. By forming noncentrosymmetric structures through hydrogen bonding, these complexes exhibit second harmonic generation (SHG) activity. This area of study opens up new avenues for designing materials with specific optical properties for use in NLO technologies (Muthuraman, Masse, Nicoud, & Desiraju, 2001).
Biotransformation Studies
Biotransformation of nitropyridines by microorganisms has yielded novel compounds, highlighting the potential of microbial processes in modifying and creating valuable chemical entities. This research demonstrates the versatility of biotransformation in accessing new derivatives of nitropyridines, which could be leveraged for various industrial and pharmaceutical applications (Tully, Liu, Huang, Ye, Patel, & Goswami, 2012).
Eigenschaften
IUPAC Name |
4-hydroxy-5,6-dimethyl-3-nitro-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-3-4(2)8-7(11)5(6(3)10)9(12)13/h1-2H3,(H2,8,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHUDFKJBIXWMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C(=C1O)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716271 |
Source


|
| Record name | 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one | |
CAS RN |
163803-34-7 |
Source


|
| Record name | 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]-](/img/structure/B61797.png)
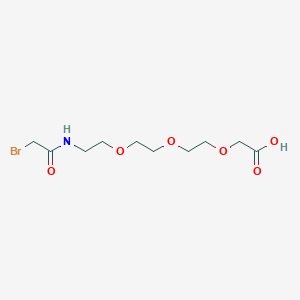
![(10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione](/img/structure/B61802.png)
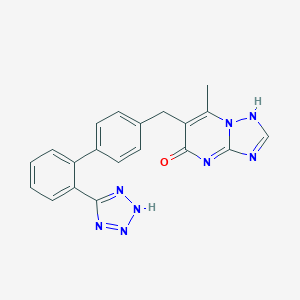

![2-[8-[8-(Diaminomethylideneamino)octylamino]octyl]guanidine;4-dodecylbenzenesulfonic acid](/img/structure/B61807.png)


